molecular formula C16H11Cl B7890967 2-Chloro-3-phenylnaphthalene CAS No. 74925-46-5

2-Chloro-3-phenylnaphthalene

Cat. No.: B7890967
CAS No.: 74925-46-5
M. Wt: 238.71 g/mol
InChI Key: NJBQVBBSCVZPHZ-UHFFFAOYSA-N
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Description

2-Chloro-3-phenylnaphthalene is an organic compound with the molecular formula C16H11Cl It is a derivative of naphthalene, where a chlorine atom is substituted at the second position and a phenyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-phenylnaphthalene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a halogenated naphthalene derivative with a phenylboronic acid. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, under an inert atmosphere .

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar coupling reactions but optimized for large-scale synthesis. This includes using more efficient catalysts, continuous flow reactors, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-phenylnaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction Reactions: Reduction can lead to the formation of dihydro derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products: The major products depend on the type of reaction. For example, substitution with an amine can yield 2-amino-3-phenylnaphthalene, while oxidation can produce naphthoquinones.

Scientific Research Applications

2-Chloro-3-phenylnaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-phenylnaphthalene involves its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

  • 2-Chloro-3-(substituted phenoxy)-1,4-naphthoquinones
  • 2,3-Bis(substituted phenoxy)-1,4-naphthoquinones

Comparison: 2-Chloro-3-phenylnaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-chloro-3-phenylnaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl/c17-16-11-14-9-5-4-8-13(14)10-15(16)12-6-2-1-3-7-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBQVBBSCVZPHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90504325
Record name 2-Chloro-3-phenylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74925-46-5
Record name 2-Chloro-3-phenylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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